molecular formula C14H19N3O2 B11122672 N-(4-{[(2E)-2-butylidenehydrazinyl]carbonyl}phenyl)propanamide

N-(4-{[(2E)-2-butylidenehydrazinyl]carbonyl}phenyl)propanamide

Cat. No.: B11122672
M. Wt: 261.32 g/mol
InChI Key: JYTBFXMQNUFDDP-XNTDXEJSSA-N
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Description

N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a phenyl ring, further connected to a propanamide moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the reaction of a hydrazide compound with an aldehyde or acetophenone in the presence of a catalytic amount of base in ethanol. This reaction results in the formation of the desired Schiff base analog . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity . The compound’s hydrazinecarbonyl group is crucial for its binding to the target enzymes, leading to the disruption of essential biological processes in bacteria.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarbonyl derivatives and Schiff bases, such as:

Uniqueness

N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is unique due to its specific butylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[(E)-butylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C14H19N3O2/c1-3-5-10-15-17-14(19)11-6-8-12(9-7-11)16-13(18)4-2/h6-10H,3-5H2,1-2H3,(H,16,18)(H,17,19)/b15-10+

InChI Key

JYTBFXMQNUFDDP-XNTDXEJSSA-N

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCCC=NNC(=O)C1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

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